molecular formula C19H19FN2O3 B2630959 2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798511-71-3

2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2630959
CAS No.: 1798511-71-3
M. Wt: 342.37
InChI Key: RBKGVQACQJVLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

Synthesis and Derivative Development

A foundational approach to creating hexahydro-1H-isoindole-1,3(2H)-dione derivatives begins with 3-sulfolene to generate a series of amino and triazole derivatives through epoxide opening reactions, which offer a basis for further functionalization and application in various scientific domains (Tan et al., 2016). Another study presents a novel method for synthesizing a complex N-phenylphthalimide compound with significant protox inhibiting herbicidal activity, emphasizing the compound's potential in agricultural science (Hai, 2007).

Chemical Structure and Analysis

The detailed crystal structure analysis of related compounds provides insights into the chemical interactions and stability of such molecules, offering a pathway to understand their reactivity and potential for modification for specific applications, such as in material science or drug design (Ming-zhi et al., 2005).

Biological Activity and Potential Applications

Isoindole-1,3(2H)-dione derivatives, including structurally related compounds, have been evaluated for their cytotoxic potentials against various cancer cell lines, indicating their potential use in developing new anticancer agents (Tan et al., 2020). Moreover, the synthesis and evaluation of derivatives for inhibitory effects on carbonic anhydrase isoenzymes suggest applications in medical research, particularly in designing drugs targeting specific enzymatic pathways (Kocyigit et al., 2016).

Herbicidal Activity and Agricultural Applications

Compounds derived from 2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have shown potent herbicidal activity, underscoring their relevance in developing new herbicides with high efficacy and safety profiles for crops, contributing to sustainable agricultural practices (Huang et al., 2005).

Corrosion Inhibition

Investigations into the use of aza-pseudopeptides derived from related compounds as corrosion inhibitors for mild steel in acidic environments highlight the compound's potential applications in materials science and engineering, particularly in protecting industrial infrastructure (Chadli et al., 2017).

Properties

IUPAC Name

2-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-13-7-5-12(6-8-13)9-17(23)21-10-14(11-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,14-16H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKGVQACQJVLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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